molecular formula C30H26Cl2N2O2S2 B14482567 2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} CAS No. 63956-32-1

2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}

Cat. No.: B14482567
CAS No.: 63956-32-1
M. Wt: 581.6 g/mol
InChI Key: NWOHNNXTLGTLRE-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a 2-(4-chlorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl chloride to form N-[2-(4-chlorophenyl)ethyl]benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzamides.

Scientific Research Applications

2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, forming or breaking disulfide linkages with cysteine residues in proteins. This interaction can modulate protein function and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
  • 2,2’-Disulfanediylbis[N-(4-sec-butoxyphenyl)benzamide]
  • 2,2’-Disulfanediylbis(N-methylbenzamide)

Uniqueness

2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is unique due to the presence of the 2-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

63956-32-1

Molecular Formula

C30H26Cl2N2O2S2

Molecular Weight

581.6 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[[2-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H26Cl2N2O2S2/c31-23-13-9-21(10-14-23)17-19-33-29(35)25-5-1-3-7-27(25)37-38-28-8-4-2-6-26(28)30(36)34-20-18-22-11-15-24(32)16-12-22/h1-16H,17-20H2,(H,33,35)(H,34,36)

InChI Key

NWOHNNXTLGTLRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)SSC3=CC=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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